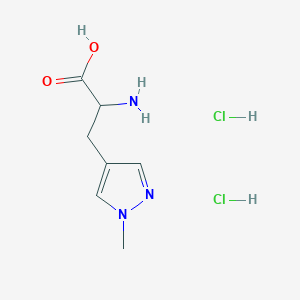

2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride

CAS No.: 1311313-54-8

Cat. No.: VC2937093

Molecular Formula: C7H12ClN3O2

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311313-54-8 |

|---|---|

| Molecular Formula | C7H12ClN3O2 |

| Molecular Weight | 205.64 g/mol |

| IUPAC Name | 2-amino-3-(1-methylpyrazol-4-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H11N3O2.ClH/c1-10-4-5(3-9-10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H |

| Standard InChI Key | GRCXJNCGXRUWOO-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)CC(C(=O)O)N.Cl.Cl |

| Canonical SMILES | CN1C=C(C=N1)CC(C(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Properties

2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is a chemical compound characterized by a pyrazole ring system attached to an amino acid moiety. The compound's key chemical identifiers are presented in the following table:

| Property | Value |

|---|---|

| CAS Number | 1311313-54-8 |

| Molecular Formula | C₇H₁₃Cl₂N₃O₂ |

| Molecular Weight | 242.10 g/mol |

| IUPAC Name | 2-amino-3-(1-methylpyrazol-4-yl)propanoic acid dihydrochloride |

| SMILES | CN1C=C(C=N1)CC(C(=O)O)N.Cl.Cl |

| InChI | InChI=1S/C7H11N3O2.ClH/c1-10-4-5(3-9-10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H |

| InChIKey | GRCXJNCGXRUWOO-UHFFFAOYSA-N |

The compound features several important structural elements:

-

A five-membered pyrazole ring containing two nitrogen atoms, with one nitrogen bearing a methyl group (1-methyl-1H-pyrazol-4-yl).

-

An amino acid component (2-aminopropanoic acid) attached to the pyrazole ring at the 4-position.

-

Two chloride counter-ions that form the dihydrochloride salt, enhancing solubility and stability in aqueous solutions.

The structure contains both acidic (carboxylic acid) and basic (amino group) functional groups, making it amphoteric in nature . This characteristic influences its solubility profile and chemical reactivity. The presence of the pyrazole heterocycle contributes to its potential biological activity, as this ring system is found in numerous pharmaceutically active compounds.

Synthesis and Preparation Methods

The synthesis of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride typically involves a multi-step process, beginning with the preparation of the parent compound followed by salt formation. Based on established synthetic approaches for similar compounds, the general synthesis pathway involves:

Parent Compound Preparation

The preparation of the parent compound, 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, generally involves the reaction between 1-methyl-1H-pyrazole derivatives and amino acid precursors. This typically requires specific conditions to ensure proper regioselectivity in the reaction. The synthesis often employs protected amino acid derivatives to prevent unwanted side reactions during the coupling process.

Comparative Analysis with Related Compounds

Several compounds structurally related to 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride have been studied, providing context for understanding its properties and potential applications:

Methyl Ester Derivative

Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride (CAS: 2244592-15-0) is the methyl ester form of the target compound. This derivative has:

-

A molecular formula of C₈H₁₅Cl₂N₃O₂ and molecular weight of 256.13 g/mol.

-

Similar structural features but with a methyl ester group replacing the carboxylic acid.

-

Enhanced lipophilicity compared to the parent compound, potentially affecting its pharmacokinetic properties.

The conversion between the acid and its methyl ester typically involves esterification reactions, such as using methanol in the presence of an acid catalyst.

Dimethyl Derivative

2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride contains an additional methyl group at the 3-position of the pyrazole ring . This slight structural modification may influence:

-

The compound's electronic properties and hydrogen-bonding capabilities.

-

Its binding affinity to potential biological targets.

-

Its metabolic stability and pharmacokinetic profile.

Chloro-substituted Analog

2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride represents a significant structural variation with:

-

A chlorine substituent on the pyrazole ring.

-

Attachment of the amino acid moiety at the 3-position rather than the 4-position of the pyrazole.

-

Different reactivity patterns due to the electron-withdrawing effects of the chlorine atom.

This analog can undergo various chemical reactions including oxidation, reduction, and substitution reactions, demonstrating the versatility of this class of compounds in chemical synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume